N-Terminal Sequence Extension Differentiates BNBD-13 from Its Closest Homolog BNBD-12
Beta-defensin 13 (BNBD-13) is structurally distinct from its closest homolog, BNBD-12, by a specific N-terminal extension. The patent literature explicitly states that 'BNBD-12 and BNBD-13 have identical sequences except that BNBD-13 has a Ser-Gly-Ile-Ser amino terminal tetrapeptide.' [1]. This sequence difference is critical, as the patent also notes that variations at the N-terminus are structural determinants of function and antimicrobial potency within the beta-defensin family [1].
| Evidence Dimension | Primary amino acid sequence (N-terminal region) |
|---|---|
| Target Compound Data | Sequence includes N-terminal 'Ser-Gly-Ile-Ser' (SGIS) extension [1] |
| Comparator Or Baseline | BNBD-12: Identical mature peptide sequence but lacks the N-terminal SGIS extension [1] |
| Quantified Difference | 4 additional amino acid residues at the N-terminus of BNBD-13 compared to BNBD-12 |
| Conditions | Sequences derived from bovine neutrophil granules; confirmed by Edman degradation and mass spectrometry [1] |
Why This Matters
This is a definitive structural identifier that ensures the correct peptide is procured for functional studies, as the N-terminus is a known determinant of antimicrobial potency.
- [1] Selsted, M. E., et al. US Patent 5,459,235. Antimicrobial peptides antibodies and nucleic acid molecules from bovine neutrophils. Columns 7-8, lines 380-390. View Source
